REACTION_CXSMILES
|
O.O.[OH-].[Li+].[F:5][CH:6]([F:25])[O:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([N+:17]([O-:19])=[O:18])[CH:15]=2)[N:10](C(OCC)=O)[N:9]=1>C1COCC1>[F:25][CH:6]([F:5])[O:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([N+:17]([O-:19])=[O:18])[CH:15]=2)[NH:10][N:9]=1 |f:1.2.3|
|
Name
|
ethyl 3-(difluoromethoxy)-5-nitro-1H-indazol-1-carboxylate
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=NN(C2=CC=C(C=C12)[N+](=O)[O-])C(=O)OCC)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in the 1st step
|
Type
|
DISTILLATION
|
Details
|
THF was distilled away under reduced pressure
|
Type
|
ADDITION
|
Details
|
a saturated ammonium chloride aqueous solution was added
|
Type
|
CUSTOM
|
Details
|
An insoluble precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
The obtained residue was washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=NNC2=CC=C(C=C12)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 921 mg | |
YIELD: CALCULATEDPERCENTYIELD | 106.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |